5-Phenyloxazole-2-carboxylic acid
Overview
Description
5-Phenyloxazole-2-carboxylic acid is a chemical compound that belongs to the class of oxazoles . It is used in research and has a CAS number of 1014-14-8 .
Synthesis Analysis
The synthesis of 5-Phenyloxazole-2-carboxylic acid involves the addition of Sodium hydroxide 2M to a solution of an intermediate compound in ethanol. The mixture is stirred at room temperature for 2 hours. The solution is then acidified to pH 0-1 by the addition of a solution of hydrochloric acid 6N. The resulting precipitate is collected by filtration, washed with water, and dried to furnish 5-Phenyloxazole-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 5-Phenyloxazole-2-carboxylic acid is C10H7NO3 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .
Physical And Chemical Properties Analysis
Carboxylic acids, including 5-Phenyloxazole-2-carboxylic acid, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-Phenyloxazole-2-carboxylic acid, focusing on its known applications:
Inhibitors of Tubulin Polymerization
5-Phenyloxazole-2-carboxylic acid derivatives have been studied for their potential as novel inhibitors of tubulin polymerization. This application is significant in the development of anticancer agents, as tubulin polymerization is a critical process in cell division, and its inhibition can prevent the growth of cancer cells .
Cytotoxicity Improvement
Derivatives of 5-Phenyloxazole-2-carboxylic acid, specifically N,5-diphenyloxazole-2-carboxamides, have shown improved cytotoxicity compared to ABT751, a known anticancer agent. This suggests that these derivatives could be developed into more effective anticancer drugs .
Structure-Activity Relationships (SARs)
Research into the structure-activity relationships (SARs) of 5-Phenyloxazole-2-carboxylic acid derivatives provides valuable insights into how structural changes in the compound can affect its biological activity. This information is crucial for the design and optimization of new compounds with desired biological properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-phenyl-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGUYOVJXOPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyloxazole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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